Cas no 2224-02-4 (Asparagusic acid)

Asparagusic acid Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Dithiolane-4-carboxylicacid
- acide 1,2-dithiolane-4-carboxylique
- Asparagusic acid
- 1,2-Dithiolane-4-carboxylicacid(6CI,7CI,8CI,9CI)
- Asparagusicacid
- A901670
- ARACHIDONIC ACID TRIFLUOROMETHYLKETONE
- D82957
- HY-50730
- PH-800/21
- [1,2]dithiolane-4-carboxylic acid
- UNII-VAD3XV509R
- SCHEMBL2796676
- ASPARAGUSIC ACID [MI]
- CHEMBL3581910
- DTXSID00176779
- 1,2-DITHIOLANE-4-CARBOXYLIC ACID
- C01892
- 2224-02-4
- PH 800/21
- CHEBI:18091
- Q312125
- 5-19-07-00224 (Beilstein Handbook Reference)
- 1,2-DITHIACYCLOPENTANE-4-CARBOXYLIC ACID
- MFCD01729684
- AKOS006277672
- CS-B0536
- CAA22402
- VAD3XV509R
- 1,2-Dithiolan-4-carbonsA currencyure
- dithiolane-4-carboxylic acid
- BRN 0112178
- BS-16096
- Asparagusate
- DTXCID1099270
-
- MDL: MFCD01729684
- Inchi: InChI=1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6)
- InChI Key: AYGMEFRECNWRJC-UHFFFAOYSA-N
- SMILES: O=C(O)C1CSSC1
Computed Properties
- Exact Mass: 149.98098
- Monoisotopic Mass: 149.98092178 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 98.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 150.2
- XLogP3: 0.2
- Topological Polar Surface Area: 87.9Ų
Experimental Properties
- Density: 1.503
- Melting Point: 75.7-76.5°C
- Boiling Point: 323.9°Cat760mmHg
- Flash Point: 149.7°C
- Refractive Index: 1.645
- PSA: 37.3
Asparagusic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1250826-100mg |
1,2-Dithiolane-4-carboxylicacid(6CI,7CI,8CI,9CI) |
2224-02-4 | 98% | 100mg |
$140 | 2024-06-06 | |
eNovation Chemicals LLC | Y1317167-100mg |
dithiolane-4-carboxylic acid |
2224-02-4 | 97% | 100mg |
$115 | 2024-07-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A885038-5mg |
Asparagusic acid |
2224-02-4 | 98% | 5mg |
¥872.10 | 2022-09-02 | |
ChemScence | CS-B0536-100mg |
Asparagusic acid |
2224-02-4 | ≥96.0% | 100mg |
$487.0 | 2022-04-27 | |
ChemScence | CS-B0536-5mg |
Asparagusic acid |
2224-02-4 | ≥96.0% | 5mg |
$84.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce44250-5mg |
Asparagusic acid |
2224-02-4 | 98% | 5mg |
¥756.00 | 2022-04-26 | |
eNovation Chemicals LLC | Y1250826-250mg |
1,2-Dithiolane-4-carboxylicacid(6CI,7CI,8CI,9CI) |
2224-02-4 | 98% | 250mg |
$170 | 2024-06-06 | |
ChemScence | CS-B0536-50mg |
Asparagusic acid |
2224-02-4 | ≥96.0% | 50mg |
$324.0 | 2022-04-27 | |
eNovation Chemicals LLC | Y1317167-5G |
dithiolane-4-carboxylic acid |
2224-02-4 | 97% | 5g |
$970 | 2024-07-21 | |
Ambeed | A710707-100mg |
1,2-Dithiolane-4-carboxylic acid |
2224-02-4 | 98% | 100mg |
$174.0 | 2025-02-21 |
Asparagusic acid Related Literature
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Nengzhong Wang,Puli Saidhareddy,Xuefeng Jiang Nat. Prod. Rep. 2020 37 246
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Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2004 21 H1
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Edoardo Longo,Karen Wright,Mario Caruso,Emanuela Gatto,Antonio Palleschi,Manuela Scarselli,Maurizio De Crescenzi,Marco Crisma,Fernando Formaggio,Claudio Toniolo,Mariano Venanzi Nanoscale 2015 7 15495
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Hansen Yu,Yanan Wang,Haiyang Yang,Kang Peng,Xingyuan Zhang J. Mater. Chem. B 2017 5 4121
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5. Photoresponsive SAMs on gold fabricated from azobenzene-functionalised asparagusic acid derivativesUlrich Siemeling,Clemens Bruhn,Frauke Bretthauer,Marta Borg,Frank Tr?ger,Florian Vogel,Waleed Azzam,Mihaela Badin,Thomas Strunskus,Christof W?ll Dalton Trans. 2009 8593
Additional information on Asparagusic acid
Comprehensive Guide to 1,2-Dithiolane-4-carboxylic acid (CAS No. 2224-02-4): Properties, Applications, and Research Insights
1,2-Dithiolane-4-carboxylic acid (CAS 2224-02-4), a sulfur-containing heterocyclic compound, has garnered significant attention in biochemical and pharmaceutical research due to its unique structural features and potential biological activities. This dithiolane derivative belongs to the class of organosulfur compounds, characterized by a five-membered ring with two sulfur atoms and a carboxylic acid functional group. Researchers are particularly interested in this molecule because of its resemblance to lipoic acid, a naturally occurring cofactor in metabolic processes.
The molecular structure of 1,2-dithiolane-4-carboxylic acid features a strained 1,2-dithiolane ring system, which contributes to its chemical reactivity and potential as a building block for more complex molecules. With a molecular formula of C4H6O2S2, this compound has become increasingly important in the development of antioxidant agents and enzyme cofactors. Current studies focus on its redox properties and potential applications in cellular protection against oxidative stress, a topic of great interest in anti-aging research and neurodegenerative disease prevention.
In pharmaceutical chemistry, 1,2-dithiolane-4-carboxylic acid serves as a valuable intermediate for synthesizing various bioactive compounds. Its structural similarity to α-lipoic acid makes it particularly interesting for developing new therapeutic agents targeting metabolic disorders. Recent publications highlight its potential in designing drugs for diabetes management, given the growing global concern about metabolic syndrome and insulin resistance. The compound's ability to participate in redox cycling and thiol-disulfide exchange reactions makes it a promising candidate for developing novel redox modulators.
The synthesis of 1,2-dithiolane-4-carboxylic acid typically involves the oxidation of corresponding dithiol precursors or ring-closure reactions of appropriate sulfur-containing intermediates. Researchers have developed various synthetic routes to optimize yield and purity, with recent advancements focusing on green chemistry approaches to reduce environmental impact. Analytical characterization of this compound typically employs techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis, ensuring precise identification and quality control for research applications.
Beyond pharmaceutical applications, 1,2-dithiolane-4-carboxylic acid has shown promise in materials science. Its ability to form stable complexes with metals makes it interesting for developing new chelating agents and coordination polymers. In nanotechnology research, derivatives of this compound are being explored for surface modification of nanoparticles, particularly in biomedical applications where controlled drug delivery systems are needed. The compound's redox-active properties also make it potentially useful in designing molecular switches and smart materials.
From a commercial perspective, the demand for 1,2-dithiolane-4-carboxylic acid has been steadily increasing, particularly from research institutions and pharmaceutical companies engaged in drug discovery. Suppliers typically offer this compound in various purity grades, with high-purity analytical standards available for research purposes. The global market for such specialized fine chemicals is expected to grow significantly, driven by advancements in medicinal chemistry and increased funding for biomedical research.
Safety considerations for handling 1,2-dithiolane-4-carboxylic acid include standard laboratory precautions for organic compounds. While not classified as highly hazardous, proper personal protective equipment should be used when working with this material. Storage recommendations typically suggest keeping the compound in a cool, dry place, protected from light and moisture to maintain stability. Researchers should consult the material safety data sheet (MSDS) for specific handling instructions and disposal guidelines.
Recent scientific literature has highlighted several innovative applications of 1,2-dithiolane-4-carboxylic acid derivatives. One emerging area involves their use as biomarkers for oxidative stress in clinical diagnostics. Another promising direction explores their incorporation into peptide therapeutics, where the dithiolane moiety can enhance stability and bioavailability. These developments align with current trends in personalized medicine and targeted drug delivery, addressing some of the most pressing challenges in modern healthcare.
For researchers working with 1,2-dithiolane-4-carboxylic acid, several key resources are available. The CAS registry number 2224-02-4 provides a unique identifier for accessing chemical databases and literature. Various spectroscopic reference data have been published, facilitating compound identification and characterization. Ongoing research continues to uncover new aspects of this compound's chemistry and potential applications, making it an exciting area of study in medicinal chemistry and biochemical research.
Future research directions for 1,2-dithiolane-4-carboxylic acid may explore its potential in energy storage systems, given the growing interest in sustainable technologies. The compound's redox properties could make it interesting for developing new organic battery materials or redox flow batteries. Additionally, its applications in agricultural chemistry are being investigated, particularly in developing novel plant protection agents that leverage its unique chemical properties.
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